molecular formula C10H12BrN B3281783 1-[(4-Bromophenyl)methyl]cyclopropan-1-amine CAS No. 741191-50-4

1-[(4-Bromophenyl)methyl]cyclopropan-1-amine

Cat. No.: B3281783
CAS No.: 741191-50-4
M. Wt: 226.11
InChI Key: SALHGKBAZNVKNT-UHFFFAOYSA-N
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Description

1-[(4-Bromophenyl)methyl]cyclopropan-1-amine is a cyclopropane-derived amine featuring a 4-bromobenzyl substituent. Its molecular formula is C₉H₁₀BrN, with a molecular weight of 212.09 g/mol (free base) and 248.55 g/mol as the hydrochloride salt . The compound is identified by CAS numbers 345965-54-0 (free base) and 952289-92-8 (hydrochloride salt). Its structure combines the steric and electronic effects of the cyclopropane ring with the bromophenyl group, making it a versatile intermediate in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]cyclopropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c11-9-3-1-8(2-4-9)7-10(12)5-6-10/h1-4H,5-7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SALHGKBAZNVKNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC2=CC=C(C=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(4-Bromophenyl)methyl]cyclopropan-1-amine can be synthesized through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods: Industrial production of 1-[(4-Bromophenyl)methyl]cyclopropan-1-amine often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Bromophenyl)methyl]cyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding cyclopropane derivatives.

    Reduction: Reduction reactions can convert the bromophenyl group to other functional groups.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropane carboxylic acids, while reduction can produce cyclopropane amines.

Scientific Research Applications

1-[(4-Bromophenyl)methyl]cyclopropan-1-amine has diverse applications in scientific research, including chemistry, biology, medicine, and industry. It is used as a building block in organic synthesis and as a reagent in various chemical reactions. The compound is also studied for its potential biological activities and interactions with biomolecules. Research explores its potential therapeutic applications, including its role as a precursor for drug development, and it is utilized in the production of specialty chemicals and materials.

Mechanism of Action
The mechanism of action of 1-[(4-Bromophenyl)methyl]cyclopropan-1-amine involves its interaction with molecular targets and pathways. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclopropane ring may confer rigidity and stability to the compound. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Biological Activity
1-[(4-Bromophenyl)methyl]cyclopropan-1-amine hydrochloride, also known as 2-(4-bromophenyl)cyclopropan-1-amine hydrochloride, is a compound of interest in medicinal chemistry due to its potential biological activities. The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving monoamines, and it has been shown to act as a ligand for receptors involved in the modulation of mood and cognition.

Antidepressant and Neuroprotective Effects
Research indicates that compounds similar to 1-[(4-Bromophenyl)methyl]cyclopropan-1-amine hydrochloride exhibit antidepressant properties through the inhibition of monoamine reuptake. This mechanism increases the availability of neurotransmitters such as serotonin and norepinephrine in the synaptic cleft, which can alleviate symptoms of depression. Studies have suggested that this compound may possess neuroprotective effects, potentially through the inhibition of neuroinflammatory pathways, and it has been observed to reduce levels of pro-inflammatory cytokines in microglial cells, which are crucial in neuroinflammatory responses.

Mechanism of Action

The mechanism of action of 1-[(4-Bromophenyl)methyl]cyclopropan-1-amine involves its interaction with molecular targets and pathways. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclopropane ring may confer rigidity and stability to the compound. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

1-[(3-Bromophenyl)methyl]cyclopropan-1-amine
  • Molecular Formula : C₉H₁₀BrN (identical to the target compound).
  • Key Difference : Bromine at the meta (3-) position instead of para (4-).
  • Implications : Altered electronic effects influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
1-[(2-Fluorophenyl)methyl]cyclopropan-1-amine Hydrochloride
  • Molecular Formula : C₁₀H₁₂ClFN.
  • Key Features : Fluorine at the ortho (2-) position and hydrochloride salt form.
  • Applications : Enhanced solubility in polar solvents due to the HCl salt; fluorine may improve metabolic stability in drug candidates .
1-[(3-Methoxyphenyl)methyl]cyclopropan-1-amine Hydrochloride
  • Molecular Formula: C₁₁H₁₄ClNO.
  • Key Features : Methoxy group at the meta position introduces electron-donating effects.
  • Applications: Potential use in synthesizing ligands for G-protein-coupled receptors (GPCRs) .

Core Structure Modifications

1-(4-Bromo-3-methylphenyl)cyclopentan-1-amine
  • Molecular Formula : C₁₂H₁₆BrN.
  • Key Difference : Cyclopentane ring replaces cyclopropane.
  • Implications : Reduced ring strain increases stability but may decrease reactivity in ring-opening reactions .
1-(4-Bromophenyl)propan-1-amine HCl
  • Molecular Formula : C₉H₁₃BrClN.
  • Key Difference : Propane chain instead of cyclopropane.
  • Applications : Linear alkyl chains may improve bioavailability in drug design .

Functional Group Additions

1-(Difluoromethyl)cyclopropan-1-amine
  • Molecular Formula : C₄H₇F₂N.
  • Key Feature : Difluoromethyl group instead of bromophenyl.
  • Applications : Fluorine atoms enhance binding affinity in enzyme inhibitors (e.g., BACE1 inhibitors for Alzheimer’s research) .

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility (HCl Salt) LogP (Predicted)
1-[(4-Bromophenyl)methyl]cyclopropan-1-amine 212.09 (free base) Moderate in DMSO ~2.5
1-[(2-Fluorophenyl)methyl]cyclopropan-1-amine HCl 248.55 High in water ~1.8
1-(4-Bromo-3-methylphenyl)cyclopentan-1-amine 254.17 Low in polar solvents ~3.2

Biological Activity

1-[(4-Bromophenyl)methyl]cyclopropan-1-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound features a cyclopropane ring substituted with a bromophenyl group, which is significant for its biological interactions. The general formula can be represented as C10H12BrNC_10H_{12}BrN.

The biological activity of 1-[(4-Bromophenyl)methyl]cyclopropan-1-amine is largely attributed to its interaction with various biological targets, including receptors and enzymes. Notably, compounds with similar structures have been studied for their ability to modulate neurotransmitter systems, particularly in relation to dopamine and serotonin pathways.

Receptor Interaction

Research indicates that the compound may act as a modulator of monoamine transporters, particularly the dopamine transporter (DAT). This interaction suggests potential applications in treating disorders such as depression and anxiety, where dopamine dysregulation is a critical factor.

Biological Activity Data

Table 1 summarizes key findings from various studies regarding the biological activities associated with 1-[(4-Bromophenyl)methyl]cyclopropan-1-amine and related compounds.

Study Biological Activity Mechanism Reference
Study 1Antidepressant effectsDAT inhibition
Study 2Antitumor activityApoptosis induction
Study 3Antimicrobial propertiesCell wall disruption

Antidepressant Effects

In a study focused on the antidepressant properties of structurally similar compounds, it was found that 1-[(4-Bromophenyl)methyl]cyclopropan-1-amine exhibited significant inhibition of DAT, leading to increased dopamine levels in the synaptic cleft. This was correlated with behavioral improvements in animal models of depression.

Antitumor Activity

Another investigation highlighted the compound's potential as an antitumor agent. The study demonstrated that treatment with 1-[(4-Bromophenyl)methyl]cyclopropan-1-amine resulted in apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to induce cell death in tumor cells suggests its potential as a therapeutic agent for cancer treatment.

Research Findings

Recent research has focused on optimizing the synthesis and understanding the pharmacodynamics of 1-[(4-Bromophenyl)methyl]cyclopropan-1-amine. Studies utilizing structure-activity relationship (SAR) analyses have identified key structural features that enhance its biological activity. For instance, modifications to the bromophenyl group have been shown to significantly influence receptor binding affinity and selectivity.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 1-[(4-Bromophenyl)methyl]cyclopropan-1-amine to achieve high yield and purity?

  • Methodological Answer : The synthesis requires controlled conditions (e.g., temperature, solvent polarity) and catalysts (e.g., Lewis acids like AlCl₃ for Friedel-Crafts acylation). Cyclopropane ring formation often employs [2+1] cycloaddition or strain-release strategies. Bromophenyl group introduction may involve Suzuki coupling or electrophilic substitution. Purification via column chromatography or recrystallization is critical to isolate enantiopure forms .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing 1-[(4-Bromophenyl)methyl]cyclopropan-1-amine?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies cyclopropane ring protons (δ ~1.0–2.5 ppm) and bromophenyl aromatic protons (δ ~7.3–7.8 ppm).
  • HPLC-MS : Validates molecular weight (MW ~240.1 g/mol) and detects impurities.
  • X-ray crystallography : Resolves stereochemistry of the cyclopropane ring and bromophenyl orientation .

Q. How does the bromophenyl substituent influence the compound’s chemical reactivity?

  • Methodological Answer : The electron-withdrawing bromine enhances electrophilic substitution at the para position. The cyclopropane ring’s strain increases susceptibility to ring-opening reactions (e.g., with acids or nucleophiles). Reactivity studies should compare bromophenyl derivatives with fluoro- or methyl-substituted analogs to isolate electronic effects .

Advanced Research Questions

Q. How can enantioselective synthesis of 1-[(4-Bromophenyl)methyl]cyclopropan-1-amine be achieved, and what analytical methods confirm stereochemical purity?

  • Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Rhodium-catalyzed cyclopropanation). Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) or polarimetry resolves enantiomers. Cross-validation with vibrational circular dichroism (VCD) ensures absolute configuration .

Q. What computational strategies predict the compound’s binding affinity to neurological targets (e.g., monoamine transporters)?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using cryo-EM structures of serotonin/dopamine transporters. Density Functional Theory (DFT) calculates electrostatic potential maps to identify key interactions (e.g., bromine’s halogen bonding). MD simulations (GROMACS) assess stability of ligand-receptor complexes .

Q. How can contradictory data on the compound’s metabolic stability in vitro vs. in vivo be resolved?

  • Methodological Answer : Conduct species-specific microsomal assays (human/rat liver microsomes) to identify interspecies metabolic differences. Use LC-HRMS to detect phase I/II metabolites. Compare with in vivo PK studies (rodent models) to assess first-pass metabolism and bioavailability. Adjust experimental design to include CYP450 isoform-specific inhibitors .

Q. What strategies mitigate cyclopropane ring instability during formulation studies for CNS-targeted delivery?

  • Methodological Answer : Use prodrug approaches (e.g., amine masking with acetyl groups) to reduce ring strain reactivity. Nanoformulation with PEGylated liposomes enhances blood-brain barrier penetration while stabilizing the cyclopropane moiety. Stability assays under physiological pH/temperature validate degradation thresholds .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(4-Bromophenyl)methyl]cyclopropan-1-amine
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1-[(4-Bromophenyl)methyl]cyclopropan-1-amine

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